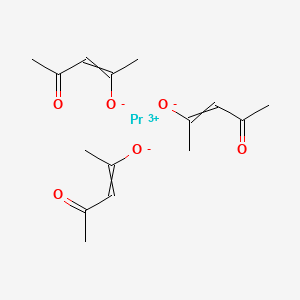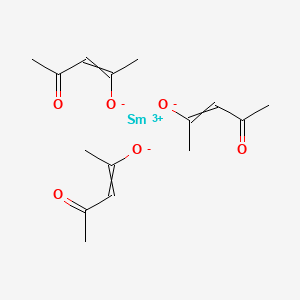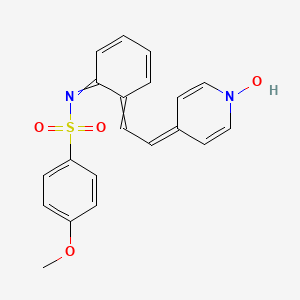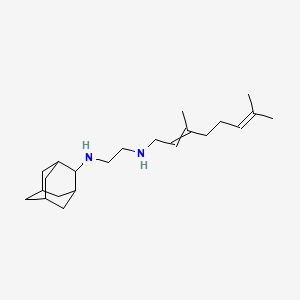
methyl arachidonyl fluorophosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl arachidonyl fluorophosphonate, also known as this compound, is a synthetic compound with the molecular formula C21H36FO2P. It is a selective, active site-directed, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and Ca2±independent phospholipase A2 (iPLA2). This compound is also a potent inhibitor of fatty acid amide hydrolase (FAAH) and anandamide amidase .
Preparation Methods
The synthesis of methyl arachidonyl fluorophosphonate involves the reaction of arachidonic acid with methoxyphosphoryl fluoride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified to achieve a purity of over 98% . Industrial production methods involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
Chemical Reactions Analysis
methyl arachidonyl fluorophosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
methyl arachidonyl fluorophosphonate has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of phospholipase A2 enzymes and their role in various biochemical pathways.
Biology: The compound is used to investigate the role of phospholipase A2 in cellular processes, including inflammation and signal transduction.
Mechanism of Action
The mechanism of action of methyl arachidonyl fluorophosphonate involves the irreversible inhibition of cPLA2 and iPLA2 by covalently modifying the active site of these enzymes. This inhibition prevents the release of arachidonic acid from membrane phospholipids, thereby reducing the production of pro-inflammatory eicosanoids. Additionally, the compound inhibits FAAH, leading to increased levels of endocannabinoids like anandamide, which have analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
methyl arachidonyl fluorophosphonate is unique due to its dual inhibitory action on both cPLA2 and iPLA2, as well as its potent inhibition of FAAH. Similar compounds include:
This compound (MAFP): Another name for the same compound, highlighting its inhibitory properties
Ethyl Arachidonyl Fluorophosphonate: A similar compound with an ethyl group instead of a methyl group, used for similar research purposes
Arachidonyl Trifluoromethyl Ketone (ATK): A related compound that also inhibits phospholipase A2 but with different potency and selectivity
These comparisons highlight the unique properties of this compound in terms of its selectivity and potency as an inhibitor of key enzymes involved in inflammation and pain pathways.
Properties
IUPAC Name |
1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKZCGMJGHHOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36FO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B8114520.png)
![disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8114531.png)

![tetrasodium;4-amino-5-oxo-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8114543.png)
![1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B8114566.png)
amino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid](/img/structure/B8114583.png)



![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8114613.png)
![9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114615.png)
![9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114621.png)
